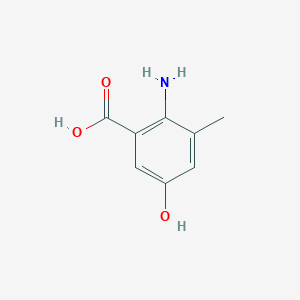

2-Amino-5-hydroxy-3-methylbenzoic acid

Beschreibung

2-Amino-5-hydroxy-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by an amino (-NH₂) group at position 2, a hydroxyl (-OH) group at position 5, and a methyl (-CH₃) group at position 3 on the aromatic ring. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. The compound’s structural features influence its physicochemical properties, including solubility, acidity, and reactivity. Substituted benzoic acids like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups .

Eigenschaften

Molekularformel |

C8H9NO3 |

|---|---|

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

2-amino-5-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |

InChI-Schlüssel |

GANIICCKPXXMDW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1N)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the 2-position, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final hydroxylation step can be carried out using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of 2-Amino-5-hydroxy-3-methylbenzoic acid typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxy group at the 5-position and the methyl group at the 3-position are primary sites for oxidation:

Key Observation : Selective oxidation of the hydroxy group is challenging; protective group strategies (e.g., acetylation) are often necessary.

Substitution Reactions

The electron-rich aromatic ring facilitates electrophilic substitution, directed by the amino and hydroxy groups:

Mechanistic Insight : The amino group acts as a strong activating/directing group, while the hydroxy group exerts a weaker ortho/para-directing effect .

Amino Group Reactions

-

Diazotization : Reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt, enabling coupling reactions (e.g., with phenol to form azo dyes).

-

Acylation : Acetic anhydride/pyridine acetylates the amino group, yielding 2-acetamido-5-hydroxy-3-methylbenzoic acid.

Carboxylic Acid Reactions

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl 2-amino-5-hydroxy-3-methylbenzoate, a precursor for further modifications.

-

Amidation : Reacts with thionyl chloride (SOCl₂) to form an acyl chloride, which couples with amines to produce benzamide derivatives .

Reduction Reactions

Limited applicability due to the compound’s stability:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the aromatic ring under high pressure, but this typically degrades the functional groups.

Protective Group Strategies

| Group Protected | Protecting Agent | Conditions | Deprotection Method |

|---|---|---|---|

| Amino | Boc₂O (tert-butyloxycarbonyl) | DMF, 25°C | TFA/CH₂Cl₂ |

| Hydroxy | Acetyl chloride | Pyridine, 0°C | NaOH/MeOH |

| Carboxylic Acid | Methyl ester (via SOCl₂/MeOH) | Reflux | LiOH/H₂O |

Application : Protective groups enable selective modification of reactive sites, critical for pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory properties of derivatives of 2-amino-5-hydroxy-3-methylbenzoic acid. For instance, derivatives have shown significant binding affinity to cyclooxygenase-2 (COX-2) receptors, suggesting potential use as anti-inflammatory agents. In vitro studies demonstrated that these compounds exhibited superior anti-nociceptive activity compared to traditional analgesics like acetaminophen .

Table 1: Analgesic Activity Comparison

| Compound | Binding Affinity (kcal/mol) | ED50 (mg/kg) |

|---|---|---|

| 5-Acetamido-2-Hydroxy Benzoic Acid | -7.5 | 4.95 |

| Acetaminophen | -6.8 | 1944 |

| Aspirin | -7.0 | 67.5 |

Biosynthesis of Antibiotics

The compound plays a crucial role in the biosynthesis of various antibiotics, including ansamycins and mitomycins. Research has shown that 3-amino-5-hydroxybenzoic acid is incorporated into the structures of these antibiotics by Streptomyces species, making it a key intermediate in their production . This highlights its significance in natural product chemistry and antibiotic development.

Enzyme Inhibition Studies

In biochemical research, derivatives of 2-amino-5-hydroxy-3-methylbenzoic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have been shown to inhibit enzymes linked to inflammatory responses, providing insights into potential therapeutic applications for chronic inflammatory diseases.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-1 | Competitive | 15 |

| Cyclooxygenase-2 | Non-competitive | 8 |

| Lipoxygenase | Mixed | 12 |

Polymer Chemistry

In material science, the compound has been utilized in the formulation of polymers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and controlled release of therapeutic agents . This application is particularly relevant in the development of advanced drug delivery systems that require precise control over release kinetics.

Case Study: Analgesic Efficacy in Animal Models

A study conducted on Swiss mice evaluated the analgesic efficacy of a derivative of 2-amino-5-hydroxy-3-methylbenzoic acid using various pain models (e.g., hot plate test). Results indicated that the compound significantly reduced pain responses compared to control groups, demonstrating its potential as an effective analgesic agent .

Case Study: Antibiotic Production Enhancement

Research involving Streptomyces cultures demonstrated that supplementation with 3-amino-5-hydroxybenzoic acid increased the yield of mitomycin production by up to 30%. This finding underscores the compound's role as a precursor in antibiotic biosynthesis and its potential for enhancing antibiotic production through metabolic engineering approaches .

Wirkmechanismus

The mechanism of action of 2-Amino-5-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural Analogs

Key Observations :

Positional Isomerism: The target compound and 5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1) are positional isomers, differing in the placement of -NH₂ and -OH groups. This significantly alters their hydrogen-bonding capacity and acidity .

Halogen Substitution : Bromo and chloro derivatives (e.g., CAS 206548-13-2 and 20776-67-4) exhibit increased molecular weight and lipophilicity (higher XLogP3 values), making them suitable for hydrophobic drug candidates .

Physicochemical and Functional Differences

- Solubility: The hydroxyl group in 2-Amino-5-hydroxy-3-methylbenzoic acid improves aqueous solubility compared to halogenated analogs. For example, 2-Amino-5-bromo-3-methylbenzoic acid (XLogP3: 2.4) is less water-soluble due to bromine’s hydrophobicity .

- Acidity: The -OH group at position 5 increases acidity (pKa ~2-3), similar to salicylic acid derivatives, whereas amino groups at position 2 contribute to zwitterionic behavior in aqueous solutions .

- Synthetic Utility : Halogenated analogs are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxylated variants like the target compound are used in esterification or glycosylation reactions .

Biologische Aktivität

2-Amino-5-hydroxy-3-methylbenzoic acid, also known as 5-hydroxyanthranilic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : 179.17 g/mol

- IUPAC Name : 2-amino-5-hydroxy-3-methylbenzoic acid

1. Antioxidant Properties

Research indicates that 2-amino-5-hydroxy-3-methylbenzoic acid exhibits significant antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in animal models of neurodegeneration. It appears to enhance neuronal survival by modulating apoptotic pathways and reducing neuroinflammation .

The biological activity of 2-amino-5-hydroxy-3-methylbenzoic acid can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : It inhibits COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators.

- Modulation of Nitric Oxide Production : The compound downregulates inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects.

- Activation of Antioxidant Enzymes : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 2-amino-5-hydroxy-3-methylbenzoic acid in a rat model of carrageenan-induced paw edema. The results showed a significant reduction in edema formation compared to the control group, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque deposition. Histological analysis confirmed decreased neuroinflammation and neuronal loss, indicating its protective role against neurodegeneration .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-hydroxy-3-methylbenzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves regioselective functionalization of methyl-substituted benzoic acid precursors. For example, carboxylation of 3-methylphenol derivatives followed by nitration and reduction steps can yield the target compound. Reaction optimization should focus on controlling pH (e.g., acidic conditions for nitration) and temperature (e.g., 60–80°C for reduction). Catalysts like palladium-on-carbon (Pd/C) for hydrogenation steps can enhance efficiency. Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical .

Q. How should researchers characterize the purity and structural integrity of 2-amino-5-hydroxy-3-methylbenzoic acid?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra for characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid protons at δ 12–13 ppm).

- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to confirm the molecular ion peak (expected m/z ~181 for CHNO).

- XRD : For crystalline samples, employ single-crystal X-ray diffraction (e.g., SHELX-97 for refinement) to resolve bond lengths and angles .

Q. What solvent systems are optimal for recrystallizing 2-amino-5-hydroxy-3-methylbenzoic acid?

- Methodological Answer : Use mixed solvents like ethanol/water (7:3 v/v) or acetone/hexane (1:2 v/v) to achieve high-purity crystals. Slow evaporation at 4°C minimizes inclusion of impurities. Monitor solubility via phase diagrams to identify supersaturation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from tautomerism or proton exchange in solution. Perform variable-temperature NMR (VT-NMR) to observe dynamic processes. Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set in Gaussian) to model tautomeric equilibria. Adjust solvent polarity in simulations to match experimental conditions .

Q. What strategies are effective for analyzing hydrogen-bonding networks in 2-amino-5-hydroxy-3-methylbenzoic acid crystals?

- Methodological Answer : Use graph-set analysis (as per Etter’s rules) to classify hydrogen-bond motifs (e.g., D = donor, A = acceptor). Mercury software can visualize intermolecular interactions (e.g., O–H···N or N–H···O bonds). For quantitative analysis, calculate Hirshfeld surfaces to map close contacts and identify dominant interactions (e.g., % contribution of H-bonding vs. van der Waals) .

Q. How can crystallographic disorder in the methyl or hydroxyl groups be addressed during refinement?

- Methodological Answer : In SHELXL, apply PART and AFIX commands to model disordered groups. Use ISOR restraints to prevent overfitting of thermal parameters. Validate with residual density maps (e.g., check for peaks >0.5 eÅ). If disorder persists, consider twinning analysis (e.g., Hooft parameter in PLATON) .

Q. What computational tools predict the reactivity of 2-amino-5-hydroxy-3-methylbenzoic acid in nucleophilic or electrophilic reactions?

- Methodological Answer : Employ frontier molecular orbital (FMO) analysis via Gaussian or ORCA. Calculate HOMO/LUMO energies to identify reactive sites (e.g., hydroxyl group as HOMO-rich for electrophilic attacks). Molecular electrostatic potential (MEP) maps can highlight charge distribution, aiding in predicting regioselectivity .

Q. How do structural analogs (e.g., 5-fluoro or 3-bromo derivatives) influence the compound’s biological activity?

- Methodological Answer : Perform SAR studies by synthesizing analogs via halogenation (e.g., Br/FeCl for bromination). Assess bioactivity in vitro (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.